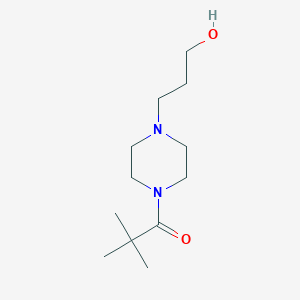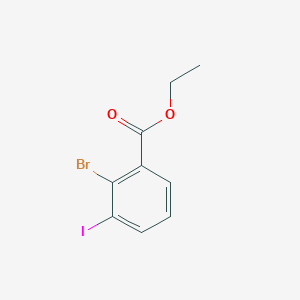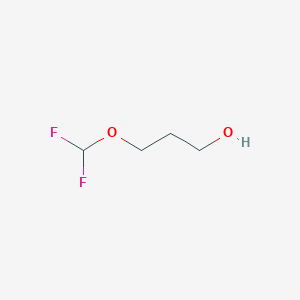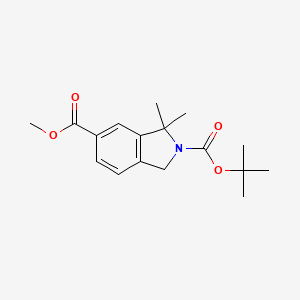
2-(tert-Butyl)5-methyl3,3-dimethylisoindoline-2,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)5-methyl3,3-dimethylisoindoline-2,5-dicarboxylate is a complex organic compound with the molecular formula C17H23NO4. This compound is characterized by its isoindoline core, which is substituted with tert-butyl, methyl, and dimethyl groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)5-methyl3,3-dimethylisoindoline-2,5-dicarboxylate typically involves the reaction of isoindoline derivatives with tert-butyl and methyl substituents. One common method involves the use of tert-butyl alcohol and methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butyl)5-methyl3,3-dimethylisoindoline-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted isoindoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)5-methyl3,3-dimethylisoindoline-2,5-dicarboxylate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)5-methyl3,3-dimethylisoindoline-2,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is facilitated by the unique structural features of the compound, such as the isoindoline core and the tert-butyl and methyl substituents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
2-(tert-Butyl)5-methyl3,3-dimethylisoindoline-2,5-dicarboxylate is unique due to its specific substitution pattern on the isoindoline core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications .
Eigenschaften
Molekularformel |
C17H23NO4 |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
2-O-tert-butyl 5-O-methyl 3,3-dimethyl-1H-isoindole-2,5-dicarboxylate |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(20)18-10-12-8-7-11(14(19)21-6)9-13(12)17(18,4)5/h7-9H,10H2,1-6H3 |
InChI-Schlüssel |
AFHFAAQKHZBLJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(CN1C(=O)OC(C)(C)C)C=CC(=C2)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B13028105.png)

![3-Chloro-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B13028113.png)

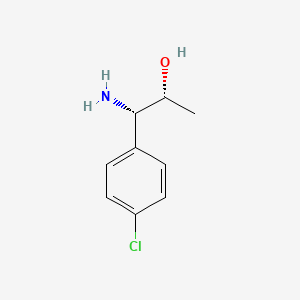
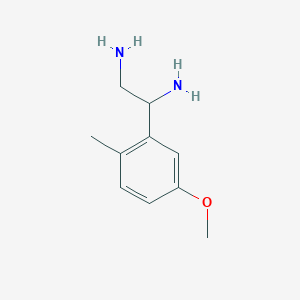
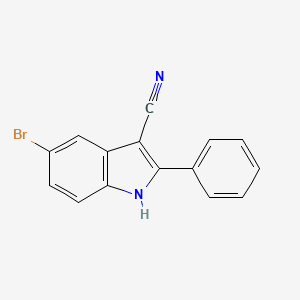
![7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13028143.png)
![4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid](/img/structure/B13028148.png)

